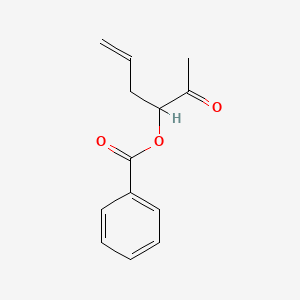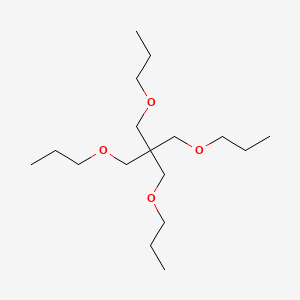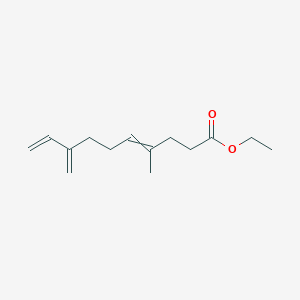![molecular formula C16H18O2S2 B14354896 1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene CAS No. 90301-83-0](/img/structure/B14354896.png)
1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(benzylsulfinyl)ethane is an organic compound with the molecular formula C16H18O2S2 It is characterized by the presence of two benzylsulfinyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(benzylsulfinyl)ethane can be synthesized through the oxidation of 1,2-bis(benzylthio)ethane. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(benzylsulfinyl)ethane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl groups to sulfonyl groups.
Reduction: Reduction of the sulfinyl groups back to thioethers.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 1,2-Bis(benzenesulfonyl)ethane.
Reduction: 1,2-Bis(benzylthio)ethane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,2-Bis(benzylsulfinyl)ethane.
Applications De Recherche Scientifique
1,2-Bis(benzylsulfinyl)ethane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 1,2-Bis(benzylsulfinyl)ethane involves its interaction with various molecular targets. The sulfinyl groups can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(phenylsulfinyl)ethane: Similar structure but with phenyl groups instead of benzyl groups.
1,2-Bis(methylsulfinyl)ethane: Contains methyl groups instead of benzyl groups.
1,2-Bis(benzylthio)ethane: The precursor to 1,2-Bis(benzylsulfinyl)ethane, with thioether groups instead of sulfinyl groups.
Uniqueness
1,2-Bis(benzylsulfinyl)ethane is unique due to the presence of benzylsulfinyl groups, which provide distinct redox properties and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90301-83-0 |
|---|---|
Formule moléculaire |
C16H18O2S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-benzylsulfinylethylsulfinylmethylbenzene |
InChI |
InChI=1S/C16H18O2S2/c17-19(13-15-7-3-1-4-8-15)11-12-20(18)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
XYAOBAWQWCRYEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)CCS(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)


![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)



![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)


![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
